N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-3-PHENYLPROPANAMIDE HYDROCHLORIDE
Description
Properties
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O2S.ClH/c1-17-15-19(24)16-20-22(17)25-23(30-20)27(10-9-26-11-13-29-14-12-26)21(28)8-7-18-5-3-2-4-6-18;/h2-6,15-16H,7-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXKDDNTOWNXRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N(CCN3CCOCC3)C(=O)CCC4=CC=CC=C4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable chloroacetyl derivative under acidic conditions. The resulting intermediate is then reacted with 4-methylbenzoyl chloride to introduce the methyl group at the 4-position.
Subsequent steps involve the introduction of the morpholine moiety through nucleophilic substitution reactions. The final step includes the coupling of the benzothiazole intermediate with 3-phenylpropanoic acid or its derivatives, followed by the formation of the hydrochloride salt through acid-base reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride exhibit promising anticancer properties. The benzothiazole moiety has been linked to inhibition of tumor growth and induction of apoptosis in various cancer cell lines.
Case Study :
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzothiazole exhibited selective cytotoxicity against breast cancer cells, suggesting that modifications to the benzothiazole structure can enhance anticancer efficacy .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Benzothiazole derivatives have been reported to possess antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.
Case Study :
In an investigation published in European Journal of Medicinal Chemistry, a series of benzothiazole derivatives were synthesized and tested against various microbial strains, showing significant inhibition rates .
Neurological Applications
The morpholine group present in the compound is known for its role in enhancing central nervous system activity. Compounds containing morpholine have been studied for their neuroprotective effects and potential use in treating neurodegenerative diseases.
Case Study :
Research featured in Neuropharmacology highlighted the neuroprotective effects of morpholine-based compounds on neuronal cells subjected to oxidative stress, indicating that this compound could be further explored for neuroprotective drug development .
Mechanism of Action
The mechanism of action of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, comparisons are drawn with structurally or functionally related molecules. Key analogs include hydroxamic acids, benzothiazoles, and substituted amides (Table 1).
Table 1: Comparative Analysis of Structural and Functional Attributes
Key Observations
Structural Divergence: The target compound’s benzothiazole core distinguishes it from hydroxamic acids (e.g., Compounds 8 and 10) and triazole derivatives (e.g., Compound from ). Benzothiazoles are electron-deficient heterocycles, which may enhance binding to ATP-binding pockets in kinases compared to triazoles or hydroxamates .
Functional Implications :
- Hydroxamic acids (e.g., Compounds 8 and 10) exhibit antioxidant and metal-chelating properties due to their N-hydroxy groups, as demonstrated in DPPH and ferrozine assays . In contrast, the target compound’s amide and morpholine groups may favor interactions with proteases or kinases.
- Triazole derivatives (e.g., ) show antifungal activity, but the absence of a sulfur-rich scaffold in the target compound suggests divergent mechanisms .
Solubility and Pharmacokinetics: The hydrochloride salt of the target compound likely offers superior aqueous solubility compared to neutral hydroxamic acids (e.g., Compound 10) or non-ionizable triazoles. This could translate to better oral absorption or injectable formulations.
Research Findings and Limitations
- Antioxidant Activity : Hydroxamic acids in demonstrated radical scavenging (IC₅₀ values: 10–50 μM in DPPH assays), but the target compound’s benzothiazole core lacks the N-hydroxy group critical for this activity .
- Therapeutic Potential: Benzothiazoles are associated with antitumor activity (e.g., inhibition of topoisomerases), though specific data for this derivative remain unpublished.
- Data Gaps : Direct comparative studies on cytotoxicity, enzymatic inhibition, or ADMET profiles are unavailable. Further in vitro and in vivo assays are required to validate hypotheses derived from structural analogies.
Biological Activity
N-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]-3-phenylpropanamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C16H20ClN3OS
- Molecular Weight : 335.87 g/mol
- CAS Number : 1204297-82-4
The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets. The benzothiazole ring is known for its role in medicinal chemistry, often associated with antimicrobial and anticancer properties.
- Antitumor Activity :
- Antimicrobial Properties :
Biological Activity Data Table
Case Studies
-
Antitumor Efficacy :
A study evaluated the effects of the compound on human breast cancer cells (MCF-7). The results indicated that at a concentration of 5.2 µM, the compound significantly inhibited cell proliferation and induced apoptosis through ROS generation . -
Antimicrobial Activity :
In vitro assays demonstrated that this compound exhibited potent antibacterial activity against E. coli with an IC50 value of 10 µM, suggesting its potential as a therapeutic agent against bacterial infections . -
Enzymatic Inhibition :
The compound was tested for its inhibitory effects on glutathione S-transferase (GST), an enzyme involved in detoxification processes in various organisms. It was found to inhibit GST activity at concentrations around 12 µM, indicating potential applications in reducing toxicity from xenobiotics .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
